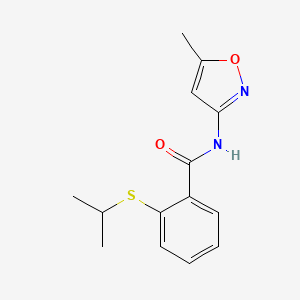![molecular formula C20H22N4O2S B4444497 N,2-dimethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4444497.png)
N,2-dimethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide
Overview
Description
N,2-dimethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide is a chemical compound that is commonly referred to as PD-0332991. It is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
PD-0332991 selectively inhibits the CDK4/6 pathway, which is involved in the regulation of cell cycle progression. By inhibiting this pathway, PD-0332991 prevents cancer cells from dividing and proliferating. This leads to the inhibition of tumor growth and the induction of cancer cell death.
Biochemical and Physiological Effects:
PD-0332991 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. It also inhibits the phosphorylation of the retinoblastoma protein, which is involved in the regulation of cell cycle progression. In addition, PD-0332991 has been shown to enhance the immune response against cancer cells.
Advantages and Limitations for Lab Experiments
PD-0332991 has several advantages for lab experiments. It is a selective inhibitor of CDK4/6, which makes it a valuable tool for studying the cell cycle. It has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, PD-0332991 has some limitations. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. In addition, it has been shown to have off-target effects on other kinases, which may limit its specificity.
Future Directions
There are several future directions for the study of PD-0332991. One area of research is the development of more potent and selective CDK4/6 inhibitors. Another area of research is the identification of biomarkers that can predict the response to PD-0332991 in cancer patients. In addition, there is a need to investigate the potential use of PD-0332991 in combination with other cancer treatments, such as immunotherapy. Finally, there is a need to investigate the potential use of PD-0332991 in the treatment of other diseases, such as neurodegenerative disorders.
Scientific Research Applications
PD-0332991 has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of several types of cancer cells, including breast cancer, lung cancer, and melanoma. In preclinical studies, PD-0332991 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. Clinical trials have also demonstrated its efficacy in treating advanced breast cancer.
Properties
IUPAC Name |
N,2-dimethyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-9-10-17(13-19(14)27(25,26)21-3)18-11-12-20(24-23-18)22-15(2)16-7-5-4-6-8-16/h4-13,15,21H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSROLOEWRJNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC(C)C3=CC=CC=C3)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4444415.png)
![2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4444431.png)
![N-[2-(aminocarbonyl)phenyl]-2-ethyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4444438.png)


![4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4444458.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4444466.png)
![2-[1-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-3-oxo-2-piperazinyl]-N-phenylacetamide](/img/structure/B4444473.png)
![N-[2-(4-morpholinyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444483.png)
![2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid](/img/structure/B4444487.png)

![N,N,3-trimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4444494.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4444499.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B4444504.png)
